methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common synthetic route includes:
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazole Synthesis: The thiazole ring can be constructed using Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The indole and thiazole intermediates are then coupled through an acylation reaction, where the indole derivative is reacted with an acyl chloride to form the desired amide linkage.
Esterification: Finally, the carboxylic acid group on the thiazole ring is esterified using methanol in the presence of an acid catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors, while the thiazole ring can enhance binding affinity and specificity. The compound may exert its effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate: shares structural similarities with other indole-thiazole derivatives, such as:
Uniqueness
The unique combination of functional groups in this compound provides it with distinct chemical and biological properties. The presence of both indole and thiazole rings allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C20H23N3O3S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1-methylindol-3-yl)acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O3S/c1-12(2)9-16-18(19(25)26-4)22-20(27-16)21-17(24)10-13-11-23(3)15-8-6-5-7-14(13)15/h5-8,11-12H,9-10H2,1-4H3,(H,21,22,24) |
InChI Key |
GRSUMADLTKZPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
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